molecular formula C8H4F7N B1411014 2,6-Bis(trifluoromethyl)-4-fluoroaniline CAS No. 1805213-84-6

2,6-Bis(trifluoromethyl)-4-fluoroaniline

Cat. No.: B1411014
CAS No.: 1805213-84-6
M. Wt: 247.11 g/mol
InChI Key: RWOPUIBPFHLOSU-UHFFFAOYSA-N
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Description

2,6-Bis(trifluoromethyl)-4-fluoroaniline (CAS 1805213-73-3) is a fluorinated aromatic amine characterized by two strong electron-withdrawing trifluoromethyl (-CF₃) groups in the ortho positions and a fluorine atom at the para position relative to the amine group . This unique substitution pattern significantly influences the compound's electronic properties, lipophilicity, and metabolic stability, making it a highly valuable intermediate in advanced research and development . In pharmaceutical chemistry, this compound serves as a crucial synthetic building block for the discovery of new therapeutic agents. The presence of multiple trifluoromethyl groups is a strategic feature known to enhance a molecule's binding affinity to target proteins and enzymes, improve cell membrane permeability, and increase resistance to oxidative metabolism, thereby potentially improving the pharmacokinetic profile of drug candidates . These properties make it particularly relevant for developing compounds in oncology and other therapeutic areas where tailored molecular interactions are essential . The structural attributes of this compound also make it a promising precursor for the synthesis of fluorinated dyes and functional materials. The electron-withdrawing nature of the substituents can affect the absorption and emission wavelengths of fluorophores, contributing to the development of advanced imaging agents . Furthermore, its robust structure is pivotal in agrochemical research for creating novel active ingredients, such as insecticidal compounds, where the trifluoromethyl group is a common motif . This product is intended for research applications and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-fluoro-2,6-bis(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F7N/c9-3-1-4(7(10,11)12)6(16)5(2-3)8(13,14)15/h1-2H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWOPUIBPFHLOSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)N)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenation of Precursors

Starting Material Selection:
The synthesis begins with aromatic compounds such as p-chlorobenzotrifluoride, which serve as the core scaffold for introducing trifluoromethyl and fluorine groups. The key is to selectively halogenate the aromatic ring to obtain intermediates that can be further functionalized.

Methodology:

  • Catalytic Halogenation:
    Using elemental chlorine in the presence of a composite catalyst—comprising metals like iron or aluminum and their halides such as ferric chloride or aluminum chloride—at temperatures ranging from 50°C to 150°C, facilitates halogenation without solvents.
    This process is optimized to favor the formation of specific chlorinated intermediates, notably 3,4,5-trichlorobenzotrifluoride, which is a critical precursor for subsequent steps.

Reaction Conditions and Data:

Parameter Range Optimal Notes
Temperature 50°C – 150°C 100°C – 120°C Controlled to maximize selectivity
Catalyst Iron powder + ferric chloride No solvent needed
Raw Material p-Chlorobenzotrifluoride Reacts with chlorine under catalyst
Chlorine feed ratio 1:1 to 1:6 ~1:3 Monitored via gas chromatography

Ammoniation of Chlorinated Intermediates

Conversion to Amino Derivative:
The chlorinated aromatic intermediates, particularly 3,4,5-trichlorobenzotrifluoride, undergo ammoniation to introduce the amino group at the desired position, resulting in 2,6-bis(trifluoromethyl)-4-fluoroaniline.

Methodology:

  • Ammonia Reaction:
    Using ammonia water (aqueous ammonia), the process is conducted at elevated temperatures between 150°C and 178°C, and pressures from 8 MPa to 13.5 MPa.
    The reaction time typically ranges from 6 to 16 hours, with optimal conditions around 11 hours at 173°C and 12 MPa.
    The reaction is performed without catalysts, which simplifies the process and reduces costs.

Key Parameters:

Parameter Range Optimal Notes
Temperature 150°C – 178°C 165°C – 175°C Controlled via indirect heating
Pressure 8 MPa – 13.5 MPa 12 MPa Maintains ammonia in liquid phase
Ammonia amount 6–40 mol per mol of intermediate ~20 mol Ensures high yield
Reaction time 6–16 hours 8–12 hours Monitored by GC

Recovery & Purification:

  • Excess ammonia is recovered via two-stage pressurized absorption tanks, minimizing resource waste.
  • The crude product is purified through rectification, yielding high-purity (above 99%) this compound.

Reaction Optimization and Environmental Considerations

  • The halogenation process is optimized to favor the formation of specific intermediates, with temperature, catalyst composition, and feed ratio being critical parameters.
  • The ammoniation step benefits from eliminating catalysts, reducing environmental impact, and lowering operational costs.
  • Recovery of ammonia and unreacted materials is integral to the process, emphasizing resource efficiency and environmental friendliness.

Summary of Key Data and Reaction Conditions

Step Reaction Type Key Conditions Yield & Purity References
Halogenation Aromatic chlorination 100°C, Fe + ferric chloride, no solvent High selectivity for 3,4,5-trichlorobenzotrifluoride
Ammoniation Aromatic amination 165°C–175°C, 12 MPa, 8–12 h Over 99% purity of target compound

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(trifluoromethyl)-4-fluoroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various fluorinated and trifluoromethylated derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

2,6-Bis(trifluoromethyl)-4-fluoroaniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,6-Bis(trifluoromethyl)-4-fluoroaniline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl and fluorine groups enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Substitution Patterns and Electronic Effects

  • 2,6-Bis(trifluoromethyl)-4-fluoroaniline :

    • Substituents: 2,6-CF₃, 4-F.
    • Electronic Profile: Strong electron-withdrawing effects from -CF₃ and fluorine reduce electron density on the aromatic ring, limiting participation in reactions requiring electron-rich substrates (e.g., hydroamination) .
    • Steric Effects: Ortho-CF₃ groups create steric hindrance, enhancing rigidity in polymer backbones .
  • 3,5-Bis(trifluoromethyl)aniline :

    • Substituents: 3,5-CF₃.
    • Comparison: The meta-CF₃ arrangement reduces steric hindrance compared to the ortho-CF₃ in this compound. However, both compounds exhibit low electron density, limiting their utility in hydroamination reactions .
  • 4-Fluoroaniline :

    • Substituents: 4-F.
    • Comparison: Lacking -CF₃ groups, it is more electron-rich than this compound but less thermally stable. Used in antifungal agents (e.g., N-(2,4-dichlorobenzylidene)-4-fluoroaniline) .

Thermal and Physical Properties

Compound Name Tg (°C) Solubility Key Structural Features
This compound N/A High Ortho-CF₃, 4-F (rigid, electron-poor)
4-(4-Aminophenoxy)-3,5-bis(trifluoromethyl)aniline ~250 Moderate Meta-CF₃, ether linkage (flexible)
2,2'-Bis(trifluoromethyl)benzidine 287–373 High Bifunctional ortho-CF₃ (polymer monomer)
  • Thermal Stability: Polyimides derived from this compound exhibit higher glass transition temperatures (Tg) than those from 4-(4-aminophenoxy)-3,5-bis(trifluoromethyl)aniline due to reduced chain flexibility .
  • Solubility : Despite rigidity, ortho-CF₃ groups improve solubility in organic solvents by reducing crystallinity .

Research Findings and Key Insights

  • Thermal Performance : Ortho-CF₃ substitution is superior to meta-CF₃ or ether-linked analogs in achieving high-Tg polymers .
  • Electronic Modulation : The 4-fluoro group synergizes with ortho-CF₃ to create electron-deficient aromatic systems, enabling applications in charge-transfer complexes and catalysts .
  • Synthetic Versatility : Despite low electron density, this compound participates in multicomponent reactions (e.g., iodine-catalyzed syntheses of tetrahydropyridines) .

Biological Activity

2,6-Bis(trifluoromethyl)-4-fluoroaniline is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its antimicrobial effects, mechanisms of action, and applications in medicinal chemistry.

Overview of the Compound

Chemical Structure and Properties:

  • IUPAC Name: this compound
  • CAS Number: 1805213-84-6
  • Molecular Formula: C₉H₅F₅N

The presence of multiple fluorine substituents enhances the compound's lipophilicity and metabolic stability, which are critical for its biological activity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of fluorinated compounds, including this compound. A notable investigation into fluoro and trifluoromethyl-substituted salicylanilide derivatives indicated that compounds with similar structures exhibited significant activity against multidrug-resistant strains of Staphylococcus aureus (MRSA) and vancomycin-resistant Staphylococcus aureus (VRSA) . Although direct data on this compound is limited, it is reasonable to infer similar antimicrobial properties due to structural similarities.

CompoundMIC (µg/mL)Target Pathogen
Compound 220.031–0.062MRSA
This compoundTBDTBD

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance binding affinity due to increased hydrophobic interactions. This characteristic is crucial for the inhibition of bacterial growth and may contribute to its potential as a therapeutic agent .

Study on Fluorinated Compounds

In a study evaluating various fluoro-substituted compounds for their antibacterial activity, several derivatives showed promising results against MRSA strains. For instance, derivatives with trifluoromethyl substitutions demonstrated lower Minimum Inhibitory Concentrations (MICs), suggesting enhanced efficacy compared to non-fluorinated counterparts .

Comparative Analysis

A comparative analysis between structurally similar compounds revealed that the presence of trifluoromethyl groups significantly improved biological activity. For example:

CompoundStructureMIC (µg/mL)Activity
Control (Non-fluorinated)->64Low
Trifluoromethyl Derivative-CF₃0.25–0.5High

This trend underscores the importance of fluorination in enhancing antimicrobial properties.

Research Findings

Research has shown that the incorporation of trifluoromethyl groups into aromatic systems can lead to significant improvements in pharmacological profiles. In particular, studies focusing on enzyme inhibition and receptor binding have indicated that fluorinated compounds can modulate biological pathways effectively .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Bis(trifluoromethyl)-4-fluoroaniline
Reactant of Route 2
2,6-Bis(trifluoromethyl)-4-fluoroaniline

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